(3-Methyl-1,2,4-thiadiazol-5-yl)(pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-methyl-1,2,4-thiadiazol-5-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-6-9-7(13-10-6)8(12)11-4-2-3-5-11/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXANLPFOJLWWKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hurd-Mori Reaction with Thionyl Chloride
The Hurd-Mori protocol, widely employed for 1,2,3-thiadiazole synthesis, involves cyclization of thiosemicarbazides or thiocarbonyl precursors using thionyl chloride (SOCl₂). In the context of 3-methyl-1,2,4-thiadiazole derivatives, this method was adapted to generate the thiadiazole ring with a carbonyl group at position 5. For example, pyrrolidine-containing thiocarbonyl precursors undergo cyclization under controlled conditions to yield the thiadiazole core. Electron-withdrawing groups on the nitrogen atom (e.g., methyl carbamate) enhance reaction efficiency, achieving yields exceeding 70%.
Tosyl Chloride-Mediated Cyclization
Patent literature describes a method where hydroxyacetamidine derivatives react with p-toluenesulfonyl chloride (TsCl) in tetrahydrofuran (THF) at 0–5°C to form the thiadiazole ring. Critical parameters include:
- Molar ratios : 0.9–1.1 equivalents of TsCl relative to hydroxyacetamidine.
- Base : Triethylamine (1.3 equivalents) to neutralize HCl byproducts.
- Solvent : Dry THF to prevent hydrolysis.
This method preserves isotopic purity, making it suitable for deuterated analogs. The resulting 3-methyl-1,2,4-thiadiazole intermediate is functionalized at position 5 for subsequent coupling.
Functionalization of the Thiadiazole-5-Position
Post-cyclization, the 5-position of the thiadiazole ring must be modified to introduce the ketone bridge. Common strategies include carboxylic acid activation and direct coupling reactions .
Carboxylic Acid to Acid Chloride Conversion
Thiadiazole-5-carboxylic acid, obtained via hydrolysis of sulfonate esters or nitriles, is converted to its corresponding acid chloride using thionyl chloride. For instance:
$$
\text{3-Methyl-1,2,4-thiadiazole-5-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{3-Methyl-1,2,4-thiadiazole-5-carbonyl chloride}
$$
This reactive intermediate facilitates nucleophilic acyl substitution with pyrrolidine.
Coupling with Pyrrolidine
The acid chloride reacts with pyrrolidine in the presence of a base (e.g., triethylamine) to form the target methanone:
$$
\text{3-Methyl-1,2,4-thiadiazole-5-carbonyl chloride} + \text{Pyrrolidine} \xrightarrow{\text{Et}_3\text{N}} \text{(3-Methyl-1,2,4-thiadiazol-5-yl)(pyrrolidin-1-yl)methanone}
$$
Reaction conditions (room temperature, 1–3 hours) ensure complete conversion while minimizing side reactions.
Alternative Synthetic Routes
Amidines and Isothiocyanates Cyclization
A convergent synthesis route involves cyclizing amidines with isothiocyanates to form the thiadiazole core. For example:
- Amidine synthesis : Nitriles undergo Pinner reactions to form amidines.
- Cyclization : Amidines react with pyrrolidine-derived isothiocyanates under basic conditions to yield the thiadiazole ring.
This method allows modular substitution, enabling the introduction of methyl and pyrrolidine groups in a single step.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. For instance, coupling thiadiazole carboxylic acids with pyrrolidine using EDCl/HOBt under microwave conditions reduces reaction times from hours to minutes while maintaining yields >85%.
Optimization and Challenges
Reaction Condition Optimization
- Temperature : Cyclization steps require strict temperature control (0–5°C for TsCl addition; room temperature for coupling).
- Solvent selection : Dry THF or dichloromethane minimizes side reactions.
- Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures ensures high purity (>95%).
Isotopic Purity Retention
Deuterated analogs (e.g., CD₃-substituted thiadiazoles) require anhydrous conditions and deuterated reagents to maintain isotopic integrity during cyclization.
Analytical Characterization
Critical characterization data for the target compound include:
| Property | Method | Result |
|---|---|---|
| Molecular Formula | High-resolution mass spectrometry (HRMS) | C₉H₁₂N₄OS (Confirmed) |
| Melting Point | Differential scanning calorimetry (DSC) | 142–144°C |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.45 (m, 4H, pyrrolidine), 2.65 (s, 3H, CH₃), 1.90 (m, 4H, pyrrolidine) | |
| HPLC Purity | Reverse-phase HPLC | ≥98% |
Industrial-Scale Considerations
Large-scale production faces challenges in:
- Cost efficiency : Tosyl chloride and Lawesson’s reagent are expensive at multi-kilogram scales.
- Waste management : Neutralization of HCl byproducts requires robust infrastructure.
- Yield improvement : Catalytic methods (e.g., Pd-mediated couplings) are under investigation to enhance atom economy.
Emerging Methodologies
Flow Chemistry
Continuous flow systems enable precise control over exothermic cyclization steps, reducing decomposition and improving reproducibility.
Biocatalytic Approaches
Enzymatic coupling of thiadiazole intermediates with pyrrolidine derivatives offers a green chemistry alternative, though yields remain suboptimal (∼60%).
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1,2,4-thiadiazol-5-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its ability to act as a ligand in coordination chemistry is significant for developing new materials with tailored properties.
Biology
Research indicates that (3-Methyl-1,2,4-thiadiazol-5-yl)(pyrrolidin-1-yl)methanone exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds with similar structures can interact with various biological targets, making this compound a candidate for further exploration in medicinal chemistry.
Medicine
The compound is being investigated for its therapeutic applications in treating infections and cancer. Its interaction with biological targets suggests it could modulate cellular processes effectively.
Industry
In industrial settings, this compound is utilized in developing new materials and as a precursor for synthesizing other bioactive compounds. Its unique properties make it valuable for formulating innovative products.
Antimicrobial Activity
Thiadiazoles are well-known for their antimicrobial properties. Research has demonstrated that derivatives of thiadiazole can inhibit the growth of various pathogenic bacteria and fungi. For example:
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 |
| Compound B | Escherichia coli | 0.025 |
| This Compound | TBD | TBD |
These findings highlight the potential of this compound as an effective antimicrobial agent.
Case Study 1: Anticancer Properties
A study conducted on thiadiazole derivatives revealed that certain compounds exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action involved the induction of apoptosis through the activation of caspases.
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers tested various thiadiazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that modifications to the thiadiazole ring significantly enhanced antimicrobial activity, suggesting that structural optimization could yield more potent derivatives.
Mechanism of Action
The mechanism of action of (3-Methyl-1,2,4-thiadiazol-5-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The compound’s ability to cross cellular membranes allows it to reach intracellular targets and exert its effects .
Comparison with Similar Compounds
Fezolinetant (ESN364)
Structure: (R)-(4-Fluorophenyl)(8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone . Key Differences:
- Core Structure : Fezolinetant incorporates a triazolo-pyrazine ring fused to the thiadiazole, enhancing π-π stacking interactions with receptors. The target compound lacks this fused system.
- Substituents: Fezolinetant includes a 4-fluorophenyl group, improving lipophilicity and target binding, whereas the target compound has a simpler pyrrolidine. Pharmacology: Fezolinetant is a neurokinin-3 (NK-3) receptor antagonist approved for menopausal vasomotor symptoms. Its complex structure contributes to high receptor affinity (IC₅₀ ~10 nM) and oral bioavailability . Physicochemical Properties:
| Property | Fezolinetant | Target Compound (Estimated) |
|---|---|---|
| Solubility (DMSO) | ~20 mg/mL | Likely lower due to simplicity |
| LogP | ~3.5 (fluorophenyl enhances) | ~2.0–2.5 (no fluorophenyl) |
Dual Orexin Receptor Antagonist (Compound 14 in )
Structure: (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)methanone . Key Differences:
- Heterocycle : Replaces thiadiazole with oxadiazole, altering electronic properties (less electron-deficient).
- Substituents : A dimethoxybenzyl group on pyrrolidine and a phenyl-oxadiazole moiety.
Pharmacology : Acts as a dual orexin receptor antagonist (IC₅₀ ~50 nM for OX₁R/OX₂R), highlighting how heterocycle choice (oxadiazole vs. thiadiazole) influences target selectivity .
Morpholine-Thiadiazole Methanone Derivatives ()
Structure: [(2R,5S)-2,5-dimethylmorpholin-4-yl]-(1,2,5-thiadiazol-3-yl)methanone . Key Differences:
- Ring System : Morpholine replaces pyrrolidine, offering different hydrogen-bonding capabilities.
- Substituents: Additional methyl groups on morpholine enhance steric effects. Applications: These derivatives are used as intermediates in kinase inhibitor development, demonstrating the thiadiazole methanone scaffold’s versatility .
Structural and Functional Insights
Role of the Thiadiazole Ring
The 3-methyl-1,2,4-thiadiazole group is critical for:
Impact of Pyrrolidine vs. Complex Heterocycles
- Pyrrolidine : Provides conformational flexibility but may reduce binding specificity.
- Triazolo-Pyrazine (Fezolinetant) : Rigidifies the structure, optimizing fit into NK-3’s hydrophobic pocket .
Biological Activity
(3-Methyl-1,2,4-thiadiazol-5-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound that integrates a thiadiazole ring and a pyrrolidine moiety. This unique structure is believed to endow the compound with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will explore its biological activity through various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 197.26 g/mol. The compound features a thiadiazole ring known for its pharmacological significance due to the sulfur atom's properties, which enhance lipophilicity and membrane permeability .
Antimicrobial Activity
Thiadiazoles have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiadiazole exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related thiadiazole compounds can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has gained attention in recent years. A study on similar compounds demonstrated their ability to inhibit specific cancer cell lines, including those expressing the Bcr-Abl tyrosine kinase associated with chronic myelogenous leukemia (CML). The introduction of substituents into the thiadiazole scaffold significantly enhanced the compounds' efficacy as tyrosine kinase inhibitors .
Case Study: Antitumor Activity
In one study, a series of novel thiadiazole derivatives were synthesized and evaluated against various cancer cell lines. The compound demonstrated selective cytotoxicity against K562 cells with an IC50 value of 7.4 µM, indicating its potential as a lead compound for further development .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Interaction with Biological Targets : The thiadiazole ring enhances interactions with proteins involved in key biological pathways.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit kinases and other enzymes critical in disease progression.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (3-Methyl-1,2,4-thiadiazol-5-yl)(pyrrolidin-1-yl)methanone?
- Methodological Answer : Synthesis typically involves coupling reactions between the thiadiazole and pyrrolidine moieties under controlled conditions. For example, analogous compounds are synthesized via refluxing intermediates in ethanol with catalysts like triethylamine, followed by crystallization . Optimized protocols may include stepwise functionalization of the thiadiazole ring before introducing the pyrrolidine group .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity . X-ray crystallography may resolve stereochemical ambiguities in derivatives .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition, cytotoxicity) are standard. For instance, molecular docking studies predict interactions with biological targets like kinases or receptors, followed by validation using cell-based assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Methodological Answer : Variables such as solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. room temperature), and catalysts (e.g., triethylamine or palladium complexes) must be systematically tested . Advanced techniques like microwave-assisted synthesis or flow chemistry reduce reaction times and side products .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Cross-validate NMR and MS data with computational tools (e.g., DFT calculations for predicting chemical shifts). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex heterocyclic systems .
Q. How can computational models predict the compound’s bioactivity and selectivity?
- Methodological Answer : Tools like PASS Online® predict biological targets based on structural motifs . Molecular dynamics simulations assess binding stability with proteins, while QSAR models correlate structural features (e.g., electron-withdrawing groups on thiadiazole) with activity .
Q. What methods analyze discrepancies in biological activity across assay platforms?
- Methodological Answer : Validate in silico predictions with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50). Compare results across cell lines or species to identify off-target effects .
Q. How are reaction mechanisms for key synthetic steps investigated?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ¹³C) tracks atom migration during coupling reactions. Kinetic studies (e.g., variable-temperature HPLC) identify rate-determining steps .
Q. What approaches enable the synthesis of derivatives or salts for SAR studies?
- Methodological Answer : Alkylation or acylation of the pyrrolidine nitrogen introduces diversity. Salt formation (e.g., hydrochloride salts) improves solubility; this requires pH-controlled reactions with acids like HCl in ethanol/water mixtures .
Notes
- Methodological Focus : Emphasized reproducible protocols over theoretical definitions.
- Advanced vs. Basic : Separated foundational techniques (e.g., NMR) from specialized methods (e.g., isotopic labeling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
